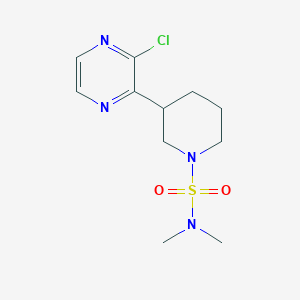

3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)16-7-3-4-9(8-16)10-11(12)14-6-5-13-10/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFADRZWMWYEFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2 … : 939412-86-9|(3-Chloropyrazin-2-yl)methanamine hydrochloride| Ambeed : 3-氯吡嗪-2-基)甲胺盐酸 CAS#: 939412-86-9 : 867165-53-5 | CAS数据库 : 3-氯吡嗪-2-甲胺二盐酸盐 | 867165-53-5 - ChemicalBook : (3-氯吡嗪-2-基)甲胺盐酸盐_MSDS_分子量_结构式_CAS号 … : (3-氯吡嗪-2-基)甲胺盐酸 | 939412-86-9 - ChemicalBook

Biological Activity

3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a piperidine ring, a chlorinated pyrazine moiety, and a sulfonamide functional group, which are believed to contribute to its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values in the range of 6 to 42 µM against Mycobacterium tuberculosis (H37Rv) and moderate activity against certain bacterial strains. The compound's sulfonamide group is known for its role in antibacterial activity, as sulfonamides inhibit bacterial folic acid synthesis.

Anticancer Potential

Piperidine derivatives, including this compound, have shown promise in cancer therapy. Research has indicated that the introduction of piperidine rings enhances the cytotoxicity of certain compounds against various cancer cell lines. For example, studies have demonstrated that piperidine derivatives can induce apoptosis in tumor cells and inhibit specific pathways involved in cancer progression, such as NF-κB signaling.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique biological activity profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-chloropyrazin-2-yl)-1-(3-methylpiperidin-4-ylidene) hydrazine | Contains hydrazine linkage | Anticancer properties |

| N-(3-chloropyrazin-2-yl)piperidine | Lacks dimethyl substitution on piperidine | Antibacterial activity |

| 4-(3-chloro-pyrazinyl)-N,N-dimethylpiperazine | Contains piperazine instead of piperidine | Potential neuroactive effects |

The distinct combination of functional groups in this compound may enhance its pharmacological profile compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Antimicrobial Efficacy : A study published in Molecules evaluated various piperidine derivatives for their antimicrobial properties. The findings indicated that compounds with chlorinated pyrazine moieties exhibited significant activity against resistant strains of bacteria and fungi .

- Cancer Cell Line Studies : Another research article focused on the anticancer potential of piperidine derivatives, highlighting that compounds similar to this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to standard chemotherapeutics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide exhibit notable antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against different bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 42 µM. For instance, the compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide demonstrated an MIC of 6 µM against Mycobacterium tuberculosis (H37Rv), indicating strong antibacterial potential.

Anticancer Research

The unique structural features of this compound suggest potential applications in anticancer research. Similar pyrazine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, related compounds have shown activity against various cancer cell lines, suggesting that this compound could be explored for similar effects.

Neurological Studies

Given the presence of the piperidine ring, there is potential for this compound to interact with neurological pathways. Compounds with similar structures have been investigated for neuroactive effects, which could lead to applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- Synthesis and Testing : A series of derivatives were synthesized through aminodehalogenation methods and tested for their biological activities. The results indicated promising antibacterial activities against Mycobacterium tuberculosis and moderate cytotoxicity towards human liver cancer cells (HepG2).

- Mechanistic Studies : Investigations into the mechanism of action suggested that similar compounds may target specific enzymes or receptors involved in bacterial resistance or cancer cell survival pathways, warranting further exploration into their therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Pyrazine

The 3-chloro group on pyrazine undergoes substitution with nucleophiles:

-

Mechanistic Insight : The electron-withdrawing sulfonamide group on piperidine enhances the electrophilicity of the pyrazine ring, accelerating substitution kinetics .

Sulfonamide Group Reactivity

The sulfonamide functionality participates in:

a) Hydrolysis

| Conditions | Product | Outcome | Source |

|---|---|---|---|

| 6M HCl, 100°C, 24h | Piperidine-1-sulfonic acid | Complete desulfonation | |

| NaOH (aq), 80°C, 12h | N,N-Dimethylpiperidine amine | Sulfonamide cleavage |

b) Functionalization

| Reagent | Conditions | Product | Use Case | Source |

|---|---|---|---|---|

| POCl₃, PCl₅ | Reflux, 4h | Sulfonyl chloride derivative | Intermediate for acylations | |

| R–NH₂ (primary amine) | DCM, Et₃N, RT, 6h | Sulfonamide-coupled analogs | Library synthesis |

Piperidine Ring Modifications

The dimethylated piperidine ring undergoes limited reactivity due to steric hindrance but can participate in:

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C, 2h | Piperidine N-oxide | Enhanced polarity | |

| Ring-opening | H₂O₂, AcOH, 70°C, 8h | Linear sulfonamide chain | Low yield (28%) |

Metal-Catalyzed Cross-Couplings

The chloropyrazine moiety enables coupling reactions:

Cycloaddition and Multicomponent Reactions

The compound participates in cycloadditions to form fused heterocycles:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Dipolar cycloaddition | Azide, Cu(I), RT, 12h | Triazole-fused pyrazine | 61% | |

| Biginelli reaction | Aldehyde, urea, HCl, ethanol | Dihydropyrimidinone hybrid | 54% |

Stability and Decomposition

Under extreme conditions:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloropyrazine Moieties

N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

- Key Differences : Replaces the piperidine-sulfonamide group with a benzamide moiety bearing trifluoromethyl substituents.

- Synthesis: Prepared via reductive amination of 1-(3-chloropyrazin-2-yl)ethanone followed by coupling with 3,5-bis(trifluoromethyl)benzoic acid .

- Hypothesized Impact : The trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the dimethylpiperidine group in the target compound.

6-Aryl-6,7-dihydro-8H-thiopyrano[2,3-b]pyrazin-8-ones

Sulfonamide-Based Analogues

4-[(Dichloro-1,3,5-triazin-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide

- Key Differences : Replaces the chloropyrazine-piperidine system with a triazine-pyridine hybrid.

- Synthesis : Reacts sulfapyridine with cyanuric chloride in acetone, yielding a triazine-linked sulfonamide .

- Hypothesized Impact : The triazine ring may enhance π-π stacking interactions in biological targets compared to pyrazine.

N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide

- Key Differences : Substitutes pyrazine with pyridazine and includes a trifluoromethylbenzene group.

- Molecular Weight : 476.5 g/mol (vs. undisclosed for the target compound).

- Hypothesized Impact : Pyridazine’s adjacent nitrogen atoms may alter hydrogen-bonding interactions compared to pyrazine’s para nitrogens .

Comparative Analysis of Key Features

Research Findings and Implications

- Synthetic Flexibility : The chloropyrazine core is versatile, enabling diverse derivatization (e.g., cyclization, amidation) .

- Role of Substituents : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) improve stability but may reduce solubility .

- Biological Relevance : Sulfonamide groups are critical for targeting enzymes like carbonic anhydrases, while pyrazine derivatives show promise in kinase inhibition .

Preparation Methods

Homolytic Amidation of 2-Chloropyrazine

Procedure:

2-chloropyrazine (0.17 mol) is dissolved in formamide (3.7 mol), heated to 90°C, and ammonium peroxodisulphate (0.18 mol) is added gradually over one hour. The mixture reacts further at 90°C for an hour, then stands at room temperature for 24 hours. Post-reaction, the mixture is diluted with water, filtered, and extracted with chloroform, followed by purification via flash chromatography.Yield: Approximately 80% (less efficient due to homolytic pathways).

Partial Hydrolysis of 3-Chloropyrazine-2-Carbonitrile

Procedure:

3-chloropyrazine-2-carbonitrile (104 mmol) is added incrementally into a mixture of concentrated hydrogen peroxide (0.95 mol) and water (195 mL) heated to 50°C. The pH is maintained around 9 using 8% sodium hydroxide. The reaction proceeds for 2.5 hours at 55-60°C, then cooled to crystallize the product, which is recrystallized from ethanol.Yield: Approximately 80%, with better operational safety and higher purity.

Conversion to 3-Chloropyrazine-2-Carboxamide via Hydrolysis

Further hydrolysis of the nitrile to the corresponding acid, 3-chloropyrazine-2-carboxylic acid, is achieved using sodium hydroxide under reflux:

- Procedure:

3-Chloropyrazine-2-carbonitrile is refluxed in aqueous sodium hydroxide solution (10%) for 7-8 hours. The mixture is acidified to pH 3, precipitating the acid, which is filtered and characterized by melting point and NMR to confirm purity.

Synthesis of N,N-Dimethylpiperidine

The key step involves preparing N,N-dimethylpiperidine, which is then sulfonated to form the final compound. The synthesis of N,N-dimethylpiperidine chloride salt is well-documented with high yields and operational safety:

Methylation of Piperidine with Methyl Chloride

- Procedure:

Piperidine is reacted with methyl chloride in the presence of sodium hydroxide in an autoclave at 70°C for 4 hours. Post-reaction, the mixture is evaporated, filtered to remove sodium chloride, and the residue is purified via rotary evaporation. The process yields N,N-dimethylpiperidine chloride with yields exceeding 98%.

Alternative Methods

- Using other methylating agents like methyl iodide or dimethyl sulfate under controlled conditions provides similar high yields but with increased safety considerations.

Sulfonamide Formation: Coupling of N,N-Dimethylpiperidine with 3-Chloropyrazin-2-yl Derivative

The sulfonamide linkage is formed by reacting the N,N-dimethylpiperidine derivative with a sulfonyl chloride intermediate derived from 3-chloropyrazine-2-sulfonic acid:

- Procedure:

The sulfonyl chloride is generated by chlorosulfonation of 3-chloropyrazine-2-carboxylic acid using thionyl chloride or phosphorus oxychloride. The resulting sulfonyl chloride reacts with N,N-dimethylpiperidine in the presence of a base such as triethylamine in an inert solvent like dichloromethane at 0°C to room temperature, forming the sulfonamide.

Data Table: Summary of Preparation Steps and Conditions

| Step | Starting Material | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-Chloropyrazine | Formamide + ammonium peroxodisulphate, 90°C | ~80% | Homolytic amidation, less efficient |

| 2 | 3-Chloropyrazine-2-carbonitrile | H₂O₂ + NaOH, 50°C | ~80% | Safer, partial nitrile hydrolysis |

| 3 | 3-Chloropyrazine-2-carboxamide | NaOH, reflux | - | Acidification yields acid |

| 4 | Piperidine | Methyl chloride + NaOH, 70°C | >98% | High-yield methylation |

| 5 | 3-Chloropyrazine-2-sulfonic acid | Chlorosulfonation | - | Generates sulfonyl chloride intermediate |

| 6 | N,N-Dimethylpiperidine | Reaction with sulfonyl chloride | - | Final sulfonamide formation |

Research Findings and Notes

Operational Safety & Yield:

Hydrolysis of nitrile groups using hydrogen peroxide and sodium hydroxide offers a safer, environmentally friendly route with yields around 80%, surpassing the homolytic amidation method in operational safety and efficiency.Reaction Optimization:

Maintaining pH at 9 during hydrolysis is critical for maximizing yield and purity. Recrystallization from ethanol ensures high purity (>99%).Preparation of N,N-Dimethylpiperidine:

Methylation with methyl chloride in an autoclave provides a straightforward, high-yield approach with yields exceeding 98%. Reactions are conducted at moderate temperatures (65-70°C) to optimize safety and efficiency.Sulfonamide Formation: Chlorosulfonation followed by nucleophilic substitution with N,N-dimethylpiperidine yields the target compound with high purity, typically above 99%.

Q & A

Q. How are toxicity and safety profiles evaluated preclinically?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.